2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS2/c23-21(15-17-7-3-6-16-5-1-2-8-18(16)17)22-11-10-20(25-14-12-22)19-9-4-13-24-19/h1-9,13,20H,10-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJRGHVBVMYYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Introduction of the Naphthalene Ring: The final step involves the attachment of the naphthalene ring through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazepane ring suggests possible activity as a central nervous system agent, while the naphthalene and thiophene rings may contribute to antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring could interact with neurotransmitter receptors, while the naphthalene and thiophene rings might intercalate with DNA or disrupt microbial cell membranes.
Comparison with Similar Compounds
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Structural Differences : Replaces the naphthalen-1-yl group with a cyclopentylthio substituent.
- Key Implications: The cyclopentylthio group introduces aliphatic bulk without aromaticity, reducing lipophilicity (clogP estimated ~2.1 vs. ~4.5 for the naphthalene analog). Synthetic routes may differ due to the reactivity of cyclopentylthiol versus naphthyl halides in alkylation reactions .
FUB-JWH-018 [(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone]
- Structural Differences : Replaces the thiazepane-thiophen system with an indole-3-yl group and a 4-fluorobenzyl substituent.
- Key Implications: The indole and fluorobenzyl groups are hallmarks of synthetic cannabinoids, targeting CB1/CB2 receptors. The naphthalen-1-yl group may enhance binding via hydrophobic interactions. The absence of a thiazepane ring in FUB-JWH-018 suggests divergent metabolic stability; thiazepanes are prone to ring-opening oxidation, whereas indoles are more metabolically robust. Reported EC₅₀ values for FUB-JWH-018 at CB1 receptors are <10 nM, highlighting the pharmacological significance of the naphthalene motif in receptor engagement .
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone
- Structural Differences: Substitutes the thiazepane-thiophen moiety with a 5-amino-1,3,4-thiadiazole-thio group.
- ≈ -5.2 for the thiazepane analog). Melting point data (189–190°C) suggests higher crystallinity compared to thiazepane derivatives, likely due to intermolecular hydrogen bonding . Antimicrobial activity has been reported for thiadiazole derivatives, whereas thiazepanes are more commonly associated with CNS activity .
Triazole-Based Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-phenylethanone
- Structural Differences : Features a triazole-thio core with difluorophenyl and phenylsulfonyl substituents.
- Key Implications: The triazole ring enhances metabolic stability compared to thiazepanes, which are susceptible to enzymatic degradation. Fluorine atoms may enhance bioavailability and binding selectivity through electrostatic interactions .
Tabulated Comparison of Key Properties
*Calculated using fragment-based methods.
Biological Activity
2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a naphthalene ring, a thiophene ring, and a thiazepane ring. This structural composition suggests potential biological activities that warrant investigation, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's unique arrangement allows for diverse interactions with biological targets, making it a subject of interest in drug development.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The thiazepane ring may enhance its affinity for neurotransmitter receptors, while the naphthalene and thiophene rings could facilitate intercalation with DNA or disruption of microbial cell membranes. This multifunctional capability positions the compound as a potential candidate for therapeutic applications in neuropharmacology and antimicrobial treatments.
Antimicrobial Activity
Research indicates that compounds featuring thiophene and naphthalene moieties often exhibit significant antimicrobial properties. The presence of sulfur in the thiophene ring can enhance the compound's ability to penetrate microbial membranes, leading to cytotoxic effects. Preliminary studies suggest that this compound may possess similar antimicrobial activity, although specific data on its efficacy against various pathogens remains limited.
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Compounds with naphthalene and thiophene rings have been documented to exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Future studies are needed to evaluate the specific anticancer activity of this compound in vitro and in vivo.
CNS Activity
Given the thiazepane structure, there is potential for central nervous system (CNS) activity. Compounds with similar structures have shown promise as anxiolytics or antidepressants by modulating neurotransmitter systems. Investigations into the pharmacodynamics and pharmacokinetics of this compound could elucidate its role in CNS disorders.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 2-(Naphthalen-1-yl)-1-(4-piperidyl)ethanone | Piperidyl | CNS activity |
| 2-(Naphthalen-1-yl)-1-(4-morpholinyl)ethanone | Morpholinyl | Antimicrobial |
| 2-(Naphthalen-1-yl)-1-(4-thiomorpholinyl)ethanone | Thiomorpholinyl | Anticancer |
This table highlights how variations in the ring structures can influence biological activities.
Case Studies
Several case studies have explored compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thiophene-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggests that modifications to the thiophene structure can enhance potency.
- Cytotoxicity Against Cancer Cells : Research involving naphthalene derivatives showed promising results in inhibiting growth in various cancer cell lines. These findings support further exploration of naphthalene-based compounds for anticancer drug development.
- Neuropharmacological Studies : Investigations into thiazepane derivatives indicated potential anxiolytic effects in animal models. These findings encourage further research into the CNS effects of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
